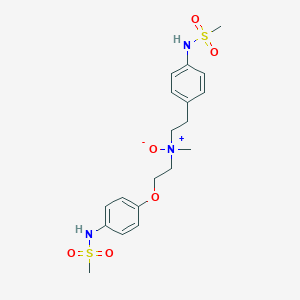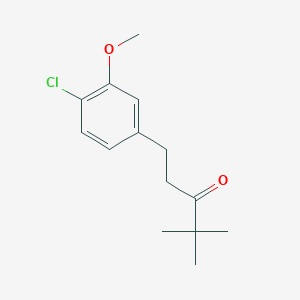![molecular formula C₆₂H₅₈O₁₀ B1144706 2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] CAS No. 1195367-79-3](/img/no-structure.png)
2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose” is a compound with the molecular formula C34H36O6 . It appears as a white crystalline solid . It’s a selectively protected intermediate, where the anomeric 1-O-hydroxyl group is free .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,4,6-Tetrakis-O-(phenylmethyl)-D-glucopyranose” include a molecular weight of 540.646 , a density of 1.2±0.1 g/cm3 , a melting point of 145-149 °C , and a boiling point of 672.4±55.0 °C at 760 mmHg .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of 2,3,4,6-Tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-Tris(phenylmethoxy)benzoate] can be achieved by the reaction of β-D-glucopyranose with phenylmethyl chloride followed by the reaction of the resulting product with 3,4,5-tris(phenylmethoxy)benzoic acid. The reaction will involve protection and deprotection of hydroxyl groups and esterification reactions.", "Starting Materials": [ "β-D-glucopyranose", "Phenylmethyl chloride", "3,4,5-tris(phenylmethoxy)benzoic acid", "Dichloromethane", "Methanol", "Dimethylformamide", "Pyridine", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylaminopyridine", "Dicyclohexylcarbodiimide", "Methanesulfonic acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate" ], "Reaction": [ "Protection of the hydroxyl groups of β-D-glucopyranose using phenylmethyl chloride in the presence of a base such as triethylamine or diisopropylethylamine to yield 2,3,4,6-tetrakis-O-(phenylmethyl)-β-D-glucopyranose.", "Deprotection of the phenylmethyl groups using methanesulfonic acid in methanol to yield β-D-glucopyranose.", "Esterification of β-D-glucopyranose with 3,4,5-tris(phenylmethoxy)benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide and a catalyst such as N,N-dimethylaminopyridine in dimethylformamide to yield 2,3,4,6-tetrakis-O-(phenylmethyl)-β-D-glucopyranose 1-[3,4,5-tris(phenylmethoxy)benzoate].", "Purification of the product by extraction with dichloromethane, washing with sodium bicarbonate and sodium sulfate, and drying." ] } | |
Número CAS |
1195367-79-3 |
Fórmula molecular |
C₆₂H₅₈O₁₀ |
Peso molecular |
963.12 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)
![Ethyl 2-(6-cyano-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144636.png)

